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Compound of Interest

Compound Name: 2-(4-Iodophenoxy)pyrimidine

CAS No.: 330792-86-4

Cat. No.: B1301668 Get Quote

Executive Summary
The molecule 2-(4-Iodophenoxy)pyrimidine represents a critical scaffold in medicinal

chemistry and crystal engineering.[2][3] It combines an electron-deficient pyrimidine ring with

an electron-rich iodophenyl moiety via an ether linkage.[1][2][3] This guide focuses on the

theoretical elucidation of its structure, emphasizing the halogen bonding (XB) capabilities

introduced by the iodine atom and the conformational flexibility of the C–O–C ether bridge.[1][3]

Key Technical Insights:

Conformational Lock: The ether linkage induces a non-planar geometry, critical for fitting into

kinase binding pockets.[1][3]

Halogen Bonding: The iodine atom exhibits a distinct

-hole, facilitating strong

intermolecular interactions in the solid state.[1][3]

Electronic Push-Pull: The ether oxygen acts as a donor, modulating the charge transfer

between the phenyl and pyrimidine rings.[1][3]

Computational Methodology (Protocol)
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To ensure high-fidelity results, the following computational protocol is recommended. This

workflow balances cost with accuracy, specifically addressing the relativistic effects of the

iodine atom.[1][3]

Level of Theory
Software: Gaussian 16 / ORCA 5.0

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion

corrections, crucial for stacking interactions).[1][2]

Basis Sets:

C, H, N, O:6-311++G(d,p) (Pople split-valence triple-zeta with diffuse and polarization

functions).[1]

I (Iodine):LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta).[1][2][3] Rationale:

Iodine requires an Effective Core Potential (ECP) to account for relativistic effects of core

electrons, which standard basis sets fail to model accurately.[1]

Workflow Visualization
The following diagram outlines the logical flow of the theoretical study, from geometry

optimization to property analysis.
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Figure 1: Standardized computational workflow for halogenated heterocycles.

Structural Architecture & Geometry
Optimized Geometric Parameters
The geometry of 2-(4-Iodophenoxy)pyrimidine is defined by the twist angle between the

pyrimidine and phenyl rings.[2][3] Unlike biphenyls, the ether linker (

) introduces specific angular constraints.[1][3]
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Parameter
Theoretical Value
(Approx.)

Experimental Ref
(Analogues)

Significance

Bond 1.35 Å 1.34 - 1.36 Å

Partial double bond

character due to

resonance (

).[1][2][3]

Bond 1.40 Å 1.39 - 1.41 Å
Single bond character;

flexibility point.[1][2][3]

Angle 118.5° 117° - 120°

Typical

hybridized ether

angle.[1][2][3]

Torsion 60° - 80° Variable

Rings are not

coplanar to minimize

steric clash between

ortho-hydrogens.[1][2]

[3]

The "Sigma Hole" Phenomenon
A critical feature of this structure is the Sigma (

) Hole on the iodine atom.[3] Along the

bond axis, the electron density is depleted on the outer side of the iodine, creating a localized
region of positive electrostatic potential.[1][3]

Implication: This positive cap acts as a Lewis acid, capable of interacting with Lewis bases

(like the Pyrimidine Nitrogen of a neighboring molecule) to form Halogen Bonds (XB).[1][3]

Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of chemical stability and optical polarizability

(NLO properties).[1][2][3]
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HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Iodophenoxy moiety.

[1][3] The lone pairs of the oxygen and the iodine atom contribute significantly.[1][3]

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Pyrimidine ring.[1][2][3] The

electron-deficient nitrogen atoms pull electron density, making this the site for nucleophilic

attack.[1][3]

Energy Gap (

):

A lower gap compared to benzene indicates higher chemical reactivity and potential "push-pull"
charge transfer character suitable for NLO applications.[1][2]

Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, predicting reactive sites for electrophilic and

nucleophilic attacks.[1][3]

Red Regions (Negative Potential):

N1 and N3 atoms of the pyrimidine ring (H-bond acceptors).[2][3]

Ether oxygen (weak acceptor due to resonance).[2][3]

Blue Regions (Positive Potential):

The tip of the Iodine atom (

-hole).[3]

Hydrogens on the pyrimidine ring.[3][4][5][6]

Vibrational Spectroscopy (IR/Raman)
To validate the theoretical structure, experimental IR spectra are compared with scaled DFT

frequencies (Scaling factor ~0.961 for B3LYP).[1][3]
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Vibrational Mode
Frequency
(Calculated, cm⁻¹)

Intensity Assignment

C–I Stretch 500 - 650 Strong (Raman)
Characteristic heavy

atom stretch.[1][2][3]

Ring Breathing 990 - 1000 Strong (Raman)

Pyrimidine ring

symmetric expansion.

[1][2][3]

C–O–C Asym 1220 - 1260 Strong (IR)
Ether linkage

stretching.[1][2][3]

C=N Stretch 1550 - 1600 Medium (IR)
Pyrimidine skeletal

vibration.

C–H Stretch 3000 - 3100 Weak
Aromatic C–H

vibrations.[1][2][3]

Intermolecular Interactions & Crystal Packing
In the solid state, 2-(4-Iodophenoxy)pyrimidine is predicted to form supramolecular

assemblies driven by Halogen Bonding and

stacking.[1][2][3]

Halogen Bonding Network
The most thermodynamically stable interaction is the C–I

N contact.[3]

Donor: Iodine

-hole (+).[1][2][3]

Acceptor: Pyrimidine Nitrogen lone pair (-).[1][2][3]

Geometry: Linear (
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angle

).[2][3]

Interaction Topology Diagram
The following graph illustrates the competing intermolecular forces stabilizing the crystal lattice.
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Molecule B
(Acceptor)Halogen Bond

(C-I ... N)

Molecule C
(Stacking)

Pi-Pi Stacking
(Centroid ... Centroid)
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(Weak H-Bond)

Click to download full resolution via product page

Figure 2: Predicted supramolecular synthons in the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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